(4-Methoxy-1H-indazol-6-yl)boronic acid
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Overview
Description
(4-Methoxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative with a unique structure that includes an indazole ring substituted with a methoxy group at the 4-position and a boronic acid group at the 6-position
Preparation Methods
The synthesis of (4-Methoxy-1H-indazol-6-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the Miyaura borylation, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Methoxy-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(4-Methoxy-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1H-indazol-6-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds. In the Suzuki-Miyaura coupling, for example, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
(4-Methoxy-1H-indazol-6-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(1H-Indazol-6-yl)boronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
(5-Methoxy-1H-indazol-6-yl)boronic acid: Similar but with the methoxy group at a different position, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H9BN2O3 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1H-indazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
PCZISILLQFASAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)OC)(O)O |
Origin of Product |
United States |
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